
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide is a chemical compound that belongs to the thiazolium family. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide typically involves the reaction of 2,5-dimethylthiazole with a phenacyl bromide derivative. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach minimizes the need for batch processing and can improve overall yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolium salts.
Applications De Recherche Scientifique
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide involves its interaction with specific molecular targets. The thiazolium ring can participate in various biochemical pathways, often acting as a cofactor or inhibitor. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-(4-iodophenyl)ethanone;bromide
- 2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-(4-chlorophenyl)ethanone;bromide
Uniqueness
2-(2,5-Dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide is unique due to its specific substitution pattern on the thiazole ring and the presence of a phenylethanone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H14BrNOS |
|---|---|
Poids moléculaire |
312.23 g/mol |
Nom IUPAC |
2-(2,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C13H14NOS.BrH/c1-10-8-14(11(2)16-10)9-13(15)12-6-4-3-5-7-12;/h3-8H,9H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
RUHAZGNABIJLJB-UHFFFAOYSA-M |
SMILES canonique |
CC1=C[N+](=C(S1)C)CC(=O)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


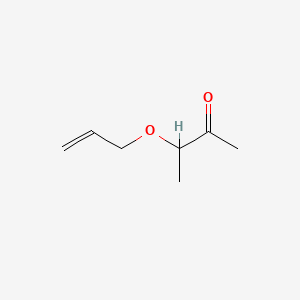



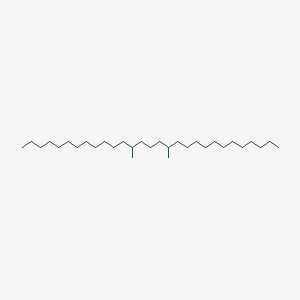
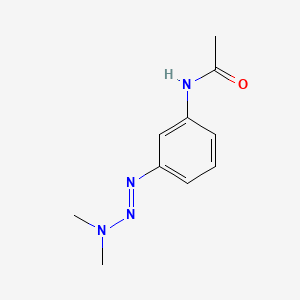
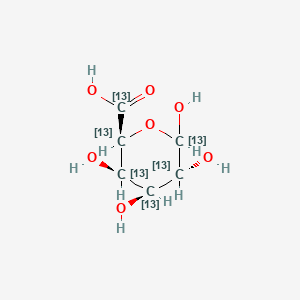

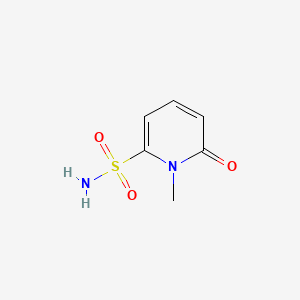
![4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B13837998.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate](/img/structure/B13838024.png)

